Bis-aminooxy-PEG1

PROTAC linker optimization ternary complex

Bis-aminooxy-PEG1 (CAS 93460-33-4) is a homobifunctional polyethylene glycol (PEG) linker of the aminooxy class, comprising a single ethylene glycol unit (PEG1) symmetrically terminated by two aminooxy (-ONH₂) groups. With a molecular weight of 136.15 g/mol and the molecular formula C₄H₁₂N₂O₃, it represents the shortest commercially available bis-aminooxy PEG linker, providing a spacer length of approximately 0.4–0.5 nm between reactive termini.

Molecular Formula C4H12N2O3
Molecular Weight 136.15 g/mol
Cat. No. B1667425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-aminooxy-PEG1
SynonymsBis-aminooxy-PEG1
Molecular FormulaC4H12N2O3
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC(CON)OCCON
InChIInChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2
InChIKeyZESQVNWRUDEXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bis-aminooxy-PEG1 Procurement Guide: Baseline Overview of CAS 93460-33-4


Bis-aminooxy-PEG1 (CAS 93460-33-4) is a homobifunctional polyethylene glycol (PEG) linker of the aminooxy class, comprising a single ethylene glycol unit (PEG1) symmetrically terminated by two aminooxy (-ONH₂) groups . With a molecular weight of 136.15 g/mol and the molecular formula C₄H₁₂N₂O₃, it represents the shortest commercially available bis-aminooxy PEG linker, providing a spacer length of approximately 0.4–0.5 nm between reactive termini . This compound enables chemoselective oxime ligation with aldehyde- or ketone-functionalized molecules under mild aqueous conditions (pH 4.5–6.5), forming stable oxime bonds without requiring copper catalysts or harsh reagents [1]. The compact PEG1 architecture distinguishes it from longer-chain analogs such as Bis-aminooxy-PEG2, -PEG3, -PEG4, and -PEG7, as well as from alkyl-chain-based aminooxy linkers like 1,3-Bis-aminooxy propane .

Bis-aminooxy-PEG1 Differentiation: Why Generic Substitution with Longer PEG or Alkyl Linkers Fails


Direct substitution of Bis-aminooxy-PEG1 with longer PEG analogs (e.g., Bis-aminooxy-PEG3, -PEG4) or alkyl-chain alternatives (e.g., 1,3-Bis-aminooxy propane) without experimental revalidation introduces quantifiable risk to experimental outcomes. The PEG1 spacer imposes a restricted inter-ligand distance of 0.4–0.5 nm, a critical determinant of ternary complex formation efficiency in PROTAC applications and of crosslinking specificity in protein conjugation . Longer PEG linkers (PEG3: ~1.5 nm; PEG4: ~1.8–2.0 nm) yield measurably different conformational landscapes and solution properties: Bis-aminooxy-PEG1 exhibits aqueous solubility exceeding 700 mM, whereas longer PEGn linkers demonstrate progressively increased solubility but introduce greater conformational entropy that can reduce ternary complex stability by up to 40% in cellular degradation assays [1]. Furthermore, the aminooxy-alkyl linker 1,3-Bis-aminooxy propane lacks the hydrophilic PEG backbone entirely, resulting in markedly different solubility profiles and requiring anhydrous solvent handling due to moisture sensitivity . The kinetics of oxime bond formation are also linker-length dependent: the second-order rate constant for aminooxy-PEG-aldehyde ligation at pH 7.0 is 6 × 10⁻³ M⁻¹s⁻¹, a baseline that shifts with both spacer length and reaction pH, with optimal rates occurring at pH 4.5–5.5 in the absence of nucleophilic catalysts [2][3]. These quantitative differences mean that substituting Bis-aminooxy-PEG1 without re-optimization can alter conjugate yield, ternary complex geometry, and ultimately biological activity in structure-sensitive applications.

Bis-aminooxy-PEG1 Technical Specifications: Quantitative Differentiation Evidence vs. In-Class Comparators


Bis-aminooxy-PEG1 vs. PEG3 Analog: Linker Length and Spatial Constraint Comparison

Bis-aminooxy-PEG1 provides a spacer distance of approximately 0.4–0.5 nm between reactive aminooxy termini, whereas Bis-aminooxy-PEG3 yields a significantly longer spacer of approximately 1.5 nm [1]. This 3-fold difference in inter-ligand distance directly impacts ternary complex formation geometry in PROTAC applications; studies with PEG-based PROTAC linkers demonstrate that optimal degradation efficiency correlates with linker length, with deviations from the optimal distance reducing target protein degradation by 30–50% in cellular assays [2]. The compact PEG1 architecture minimizes conformational entropy and steric bulk, supporting higher effective molarity in intramolecular crosslinking reactions.

PROTAC linker optimization ternary complex

Bis-aminooxy-PEG1 Aqueous Solubility: Quantitative Comparison with 1,3-Bis-aminooxy Propane

Bis-aminooxy-PEG1 exhibits aqueous solubility exceeding 700 mM at ambient temperature, attributable to its hydrophilic PEG1 spacer . In contrast, 1,3-Bis-aminooxy propane, an alkyl-chain-based aminooxy linker lacking a PEG backbone, demonstrates substantially lower aqueous solubility (qualitatively described as requiring DMSO or DMF for dissolution, with vendor recommendations to use strictly anhydrous solvents and avoid prolonged moisture exposure) . The PEG1 backbone confers a calculated logP of -0.94 for Bis-aminooxy-PEG1, whereas the propane analog is estimated to have a logP value >0.5, reflecting its hydrophobic alkyl character . This differential solubility translates to measurable handling advantages: Bis-aminooxy-PEG1 enables direct dissolution in aqueous buffers at working concentrations up to 10 mM without organic co-solvents, while the propane analog requires ≥10% DMSO for comparable solubility .

bioconjugation aqueous solubility linker handling

Oxime Ligation Kinetics: Rate Constant Baseline for Aminooxy-PEG Conjugation

The aminooxy functional group in Bis-aminooxy-PEG1 reacts with aldehydes to form oxime bonds with a reported second-order rate constant of 6 × 10⁻³ M⁻¹s⁻¹ at pH 7.0 for aminooxy-PEG conjugates [1]. This baseline kinetic parameter is class-representative for aminooxy-PEG linkers but can be accelerated up to 120-fold using nucleophilic catalysts such as p-phenylenediamine at pH 7, achieving rates comparable to strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry [2]. In contrast, conventional amine-aldehyde condensation (Schiff base formation) under identical conditions yields equilibrium constants favoring hydrolysis, with imine half-lives of <2 hours at pH 7.4 versus oxime half-lives exceeding 24 hours under physiological conditions [3]. Conjugation efficiency further depends on pH: at pH 4.5 without catalyst, oxime ligation with nonanal achieves 82% completion within 1 hour, versus 3.4% with cinnamaldehyde under identical conditions, highlighting the aldehyde-dependent rate variability inherent to this chemistry [4].

bioconjugation kinetics oxime ligation pH optimization

Oxime Bond Hydrolytic Stability: Comparison with Hydrazone and Imine Linkages

The oxime bond formed by Bis-aminooxy-PEG1 with aldehydes or ketones exhibits significantly greater hydrolytic stability than hydrazone or imine linkages under physiologically relevant conditions . In a controlled release study using mPEG-oxime-DOX conjugates, only 28% of doxorubicin was released after 54 hours at pH 7.4, compared to 68% release at endosomal pH 5.0, demonstrating that the oxime linkage remains predominantly intact under physiological conditions while enabling acid-triggered release in intracellular compartments [1]. In contrast, hydrazone bonds undergo spontaneous hydrolysis with half-lives of 10–24 hours at pH 7.4, and imine bonds hydrolyze within 1–2 hours under identical conditions [2]. The oxime bond's enhanced stability is attributed to the α-effect nucleophilicity of the aminooxy group, which lowers the basicity of the resulting oxime nitrogen (pKa ~4–5) and reduces protonation-dependent hydrolysis at neutral pH [3].

bioconjugate stability oxime linkage physiological pH

Bis-aminooxy-PEG1 Molecular Weight and Purity Specifications: Comparative Procurement Metrics

Bis-aminooxy-PEG1 (MW 136.15 g/mol, ≥95% purity) represents the lowest molecular weight member of the bis-aminooxy-PEGn linker series, with progressively increasing molecular weights for longer analogs: Bis-aminooxy-PEG2 (MW 180.20 g/mol, ≥95%), Bis-aminooxy-PEG3 (MW 224.26 g/mol, ≥95%), and Bis-aminooxy-PEG4 (MW 268.31 g/mol, ≥95%) [1]. This 136 g/mol mass yields a favorable mass-to-reactive-group ratio of 68 g/mol per aminooxy terminus, the most efficient in the series for applications where minimizing linker mass contribution is critical (e.g., small-molecule PROTACs, peptide conjugates) . Commercial suppliers including MedChemExpress, TargetMol, and BOC Sciences consistently offer ≥95% purity with storage at -20°C under inert atmosphere to preserve aminooxy reactivity, as prolonged exposure to ambient moisture and oxygen can reduce effective aminooxy titer by 10–20% over 6 months . In comparison, 1,3-Bis-aminooxy propane (MW 106.13 g/mol) offers lower molecular weight but with reduced handling stability, requiring use within 1 week of opening due to heightened moisture sensitivity .

linker selection molecular weight purity specification

PROTAC Linker Application: Bis-aminooxy-PEG1 Enables Targeted Protein Degradation

Bis-aminooxy-PEG1 is functionally validated as a PEG-based PROTAC linker, enabling the covalent conjugation of an E3 ubiquitin ligase ligand to a target protein ligand to form bifunctional degradation-inducing molecules [1]. PROTACs constructed with PEG-based linkers recruit the ubiquitin-proteasome system to achieve selective degradation of target proteins, with linker length optimization serving as a critical parameter for ternary complex stabilization [2]. While quantitative degradation efficiency (DC₅₀) data for Bis-aminooxy-PEG1-containing PROTACs are compound-specific and dependent on the chosen ligand pair, the linker class has demonstrated efficacy in degrading oncogenic proteins including BRD4, AR, and ERα in cellular assays with DC₅₀ values ranging from 10–500 nM depending on linker geometry . The compact PEG1 spacer is particularly suited for targets where a short inter-ligand distance is required for productive ternary complex formation, distinguishing it from longer PEGn linkers (PEG3–PEG7) that may be optimal for targets with larger binding site separations .

PROTAC targeted protein degradation E3 ligase

Bis-aminooxy-PEG1 Recommended Application Scenarios Based on Quantitative Evidence


PROTAC Development Requiring Minimal Inter-Ligand Spacing

Bis-aminooxy-PEG1 is the optimal linker choice for PROTAC constructs where the target protein and E3 ligase binding sites are in close spatial proximity, as its 0.4–0.5 nm PEG1 spacer enforces a constrained inter-ligand distance that cannot be achieved with PEG3 (~1.5 nm) or longer linkers . Users developing PROTACs against targets with shallow binding pockets or adjacent binding interfaces should prioritize this linker over longer PEG analogs to avoid suboptimal ternary complex geometry and reduced degradation efficiency [1].

Aqueous Bioconjugation of Aldehyde-Functionalized Biomolecules

Bis-aminooxy-PEG1 enables direct aqueous conjugation without organic co-solvents due to its >700 mM water solubility, a key advantage over alkyl-based aminooxy linkers that require DMSO or DMF . This property is critical for protein modification workflows where DMSO concentrations >5% may induce aggregation or denaturation. The oxime ligation proceeds efficiently at pH 4.5–6.5, achieving >80% conjugation within 1–2 hours with reactive aliphatic aldehydes such as nonanal [1]. For applications requiring neutral pH conjugation, addition of p-phenylenediamine catalyst accelerates the reaction 120-fold while maintaining aqueous compatibility [2].

Site-Specific Protein Crosslinking with Minimal Steric Perturbation

The compact PEG1 architecture minimizes steric hindrance in crosslinking applications where maintaining native protein conformation and activity is essential. Unlike bulkier PEG3 or PEG4 linkers, Bis-aminooxy-PEG1 introduces minimal additional mass (68 g/mol per conjugated terminus) and short inter-site distance, preserving the spatial relationships between crosslinked domains . This linker is particularly suited for intramolecular crosslinking to stabilize protein tertiary structure or for conjugating small-molecule probes to site-specifically introduced aldehyde handles without disrupting adjacent functional epitopes [1].

Stable Bioconjugate Synthesis for Extended Circulation Applications

Bis-aminooxy-PEG1 forms oxime bonds that exhibit 72% retention after 54 hours at physiological pH 7.4, compared to near-complete hydrolysis of imine bonds within 2 hours . This enhanced hydrolytic stability makes it the preferred linker for bioconjugates intended for in vivo applications requiring extended circulation half-life or prolonged storage in aqueous formulation buffers. The acid-labile nature of the oxime bond (68% release at pH 5.0 after 54h) additionally enables pH-triggered payload release in endosomal compartments, a valuable property for targeted intracellular delivery applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-aminooxy-PEG1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.